molecular formula C8H11ClN2O2S B1378038 (4-Chloro-thiazol-2-yl)-carbamic acid tert-butyl ester CAS No. 1373223-09-6

(4-Chloro-thiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No. B1378038
CAS RN: 1373223-09-6
M. Wt: 234.7 g/mol
InChI Key: RRRSEOPYCBAJKC-UHFFFAOYSA-N
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Description

“(4-Chloro-thiazol-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1373223-09-6. It has a molecular weight of 234.71 .


Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 4-chloro-1,3-thiazol-2-ylcarbamate”. The InChI code is "1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)" . This indicates the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Chloro-thiazol-2-yl)-carbamic acid tert-butyl ester” is a white solid . It has a molecular weight of 234.71 .

Scientific Research Applications

Synthesis and Crystallographic Studies

Research on similar compounds, such as tert-butyl carbazate and Boc-amino acid hydrazides, demonstrates their use in Michael addition with acrylamide to produce substituted carbazates. These carbazates can further react with chloroformates to yield protect azaglutamine esters and with N-activated amino acid esters to yield azaglutamine peptides (Gray, Quibell, Jiang, & Baggett, 1991).

Synthesis of Biologically Active Intermediates

The related compound, 2-(1-tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic acid methyl ester, has been synthesized as part of a novel cyclic depsipeptide exhibiting cytotoxicity against certain cell lines, indicating potential biomedical applications (Wang, Zhang, Liu, Tang, Feng, & Chen, 2013).

Chemical Analysis and Crystal Structure

The synthesis and characterization of similar compounds, like (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provide insights into their crystal structure and chemical properties, useful for various scientific applications (Kant, Singh, & Agarwal, 2015).

Polymerization and Material Science

Compounds like tert-butyl ester-based cyclic carbonates are explored for their anionic ring-opening polymerization behavior, which could have implications in material science and polymer chemistry (Sanda, Kamatani, & Endo, 2001).

Synthesis of Antimicrobial Agents

Research on the synthesis of thiazol-5-yl ethyl esters, which are structurally related, and their evaluation as antimicrobial agents, shows potential applications in the development of new antibiotics or antifungal agents (Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014).

Biological Activities in Agriculture

The synthesis of 4-Chloroindole-3-acetic acid and its esters, including the tert-butyl ester, has shown significant biological activities, such as promoting root formation in plants, indicating potential agricultural applications (Katayama, 2000).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRSEOPYCBAJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168129
Record name Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373223-09-6
Record name Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4-chlorothiazol-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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